![molecular formula C10H19O6P B14345969 Ethyl 4-[(diethoxyphosphoryl)oxy]but-2-enoate CAS No. 104773-69-5](/img/structure/B14345969.png)
Ethyl 4-[(diethoxyphosphoryl)oxy]but-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl 4-[(diethoxyphosphoryl)oxy]but-2-enoate can be synthesized through a multi-step process. One common method involves the reaction of 4-(diethoxyphosphoryl)-but-2-enoic acid ethyl ester with lithium hexamethyldisilazane in tetrahydrofuran at 0°C for 0.5 hours . This is followed by the addition of undecylaldehyde in tetrahydrofuran at 0°C for 2 hours .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis typically involves standard organic synthesis techniques, including the use of protective atmospheres and controlled temperatures to ensure the purity and yield of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 4-[(diethoxyphosphoryl)oxy]but-2-enoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: It can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Conditions for substitution reactions vary depending on the desired product but often involve catalysts and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Aplicaciones Científicas De Investigación
Ethyl 4-[(diethoxyphosphoryl)oxy]but-2-enoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: This compound can be used in studies involving enzyme reactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Ethyl 4-[(diethoxyphosphoryl)oxy]but-2-enoate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for certain enzymes, leading to the formation of various products through enzymatic reactions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 4-(diethoxyphosphoryl)but-2-enoate: This is a closely related compound with similar properties and applications.
Triethyl 4-phosphonocrotonate: Another similar compound with comparable chemical behavior.
Uniqueness
Ethyl 4-[(diethoxyphosphoryl)oxy]but-2-enoate is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions. Its versatility makes it valuable in various fields of research and industry.
Propiedades
Número CAS |
104773-69-5 |
|---|---|
Fórmula molecular |
C10H19O6P |
Peso molecular |
266.23 g/mol |
Nombre IUPAC |
ethyl 4-diethoxyphosphoryloxybut-2-enoate |
InChI |
InChI=1S/C10H19O6P/c1-4-13-10(11)8-7-9-16-17(12,14-5-2)15-6-3/h7-8H,4-6,9H2,1-3H3 |
Clave InChI |
WKRUASAMHKXCSI-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C=CCOP(=O)(OCC)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


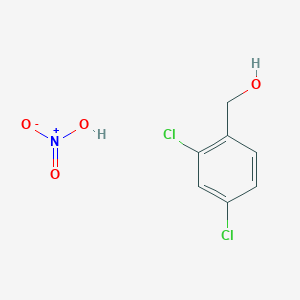
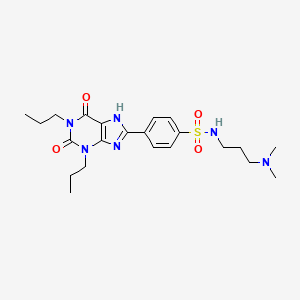

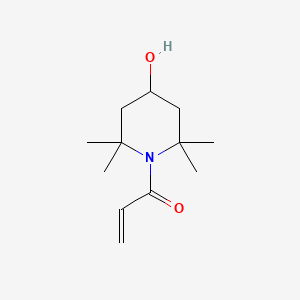
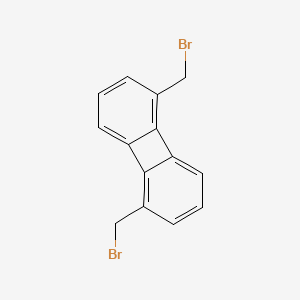
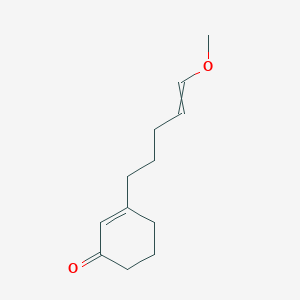
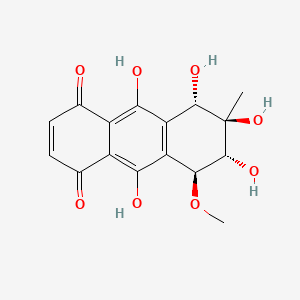
![Propanedinitrile, [(2,4-dihydroxyphenyl)methylene]-](/img/structure/B14345938.png)
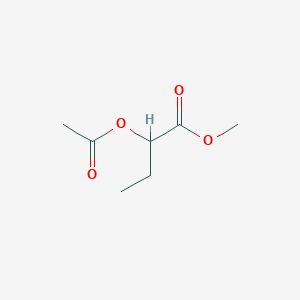
![4-Chloro-2-[(4-chlorophenyl)amino]benzoic acid](/img/structure/B14345948.png)

![8-[(Benzenesulfonyl)methyl]-2,3-diphenylpyrido[2,3-b]pyrazine](/img/structure/B14345961.png)

![1,1'-[2-(2-Phenylpropan-2-yl)cyclopropane-1,1-diyl]dibenzene](/img/structure/B14345978.png)
